

Physicochemical Properties of Trimethylolpropane Triethylhexanoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trimethylolpropane triethylhexanoate*

Cat. No.: *B1602201*

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Introduction

Trimethylolpropane Triethylhexanoate (TMPTEH) is a synthetic triester formed from the esterification of trimethylolpropane with three equivalents of 2-ethylhexanoic acid.^[1] It is a versatile liquid emollient and lubricant with a non-oily, smooth feel and excellent spreadability.^{[2][3]} Due to its high stability, low viscosity, and good solubilizing capacity, particularly for UV absorbers, it is a widely utilized ingredient in the cosmetics, personal care, and industrial sectors.^{[2][3]} This guide provides a comprehensive overview of its core physicochemical properties, synthesis, and the experimental methodologies used for its characterization, tailored for a scientific audience.

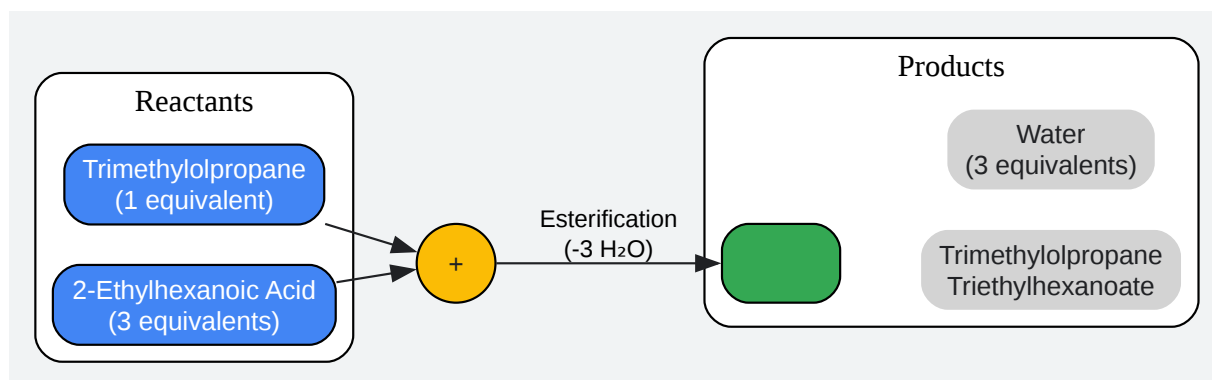
Physicochemical and Computed Properties

The properties of **Trimethylolpropane Triethylhexanoate** are summarized below. Data has been aggregated from various chemical databases and supplier technical data sheets.

Property Category	Parameter	Value	Reference(s)
Identifiers	Chemical Name	2,2-bis(2-ethylhexanoyloxymethyl)butyl 2-ethylhexanoate	[4]
INCI Name	TRIMETHYLOLPROPANE TRIETHYLHEXANOATE	[5]	
CAS Number	26086-33-9	[6]	
EC Number	607-859-6	[6]	
Molecular Properties	Molecular Formula	C ₃₀ H ₅₆ O ₆	[6]
Molecular Weight	512.77 g/mol	[6]	
Exact Mass	512.40768950 Da	[4]	
Physical Properties	Appearance	Colorless to light yellow liquid	
Density	0.942 - 0.943 g/cm ³ (@ 26 °C)	[6]	
Boiling Point	555.2 ± 30.0 °C (Predicted)	[6]	
Viscosity	~50 mPa·s (@ 25 °C)	[2]	
Computed Properties	XLogP3-AA	9.4	[4]
Hydrogen Bond Donor Count	0	[4]	
Hydrogen Bond Acceptor Count	6	[4]	
Rotatable Bond Count	25	[6]	
Complexity	523	[6]	

Synthesis and Chemical Logic

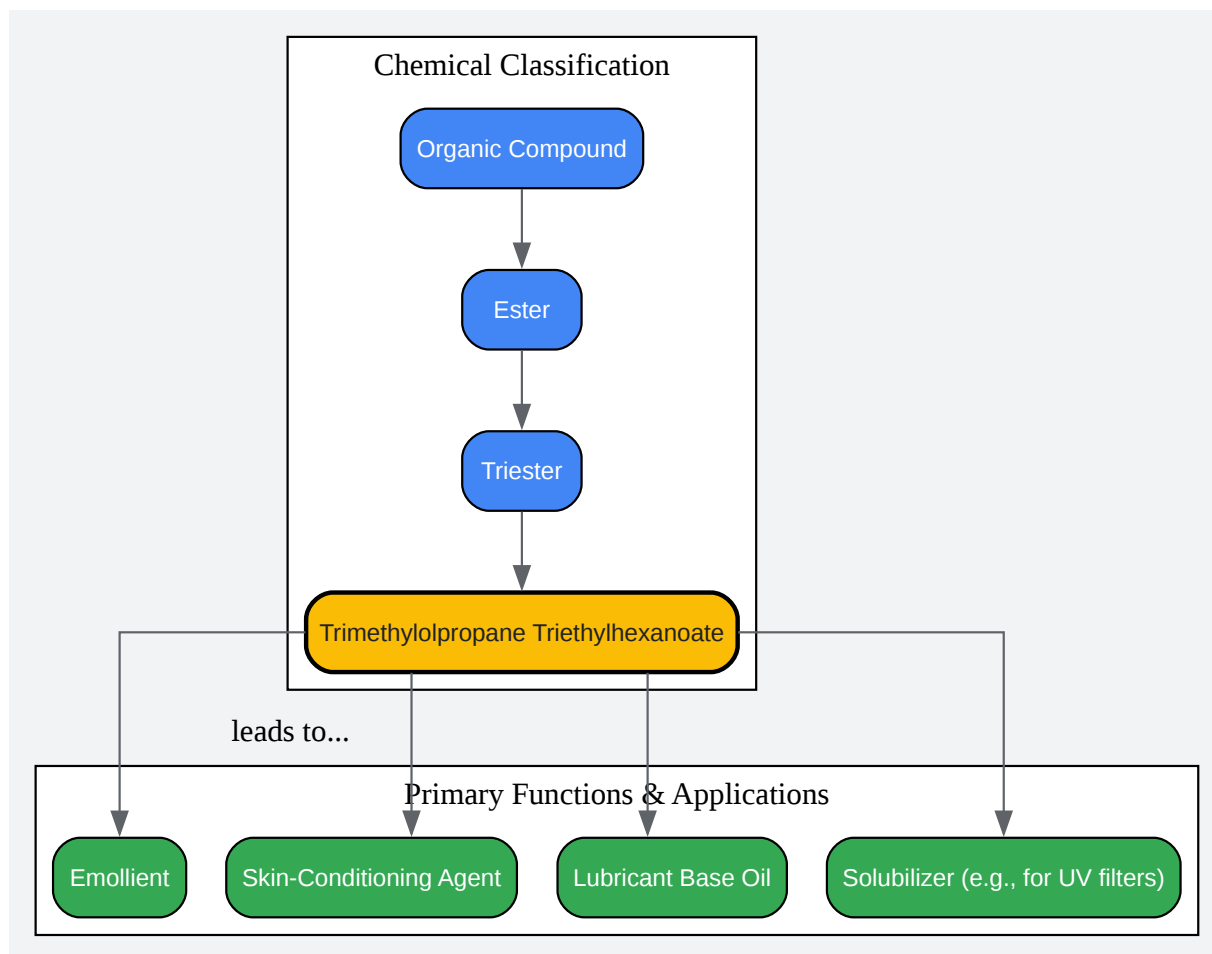
Trimethylolpropane Triethylhexanoate is synthesized via a direct esterification reaction. The process involves reacting the triol, Trimethylolpropane (TMP), with three molar equivalents of 2-Ethylhexanoic Acid. This reaction is typically catalyzed by an acid, such as sulfuric or p-toluenesulfonic acid, or a metal oxide catalyst like stannous oxide, and is driven to completion by the removal of water.[7][8]



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Caption: Simplified synthesis pathway for **Trimethylolpropane Triethylhexanoate**.

The resulting triester is a sterically hindered molecule, which contributes to its excellent thermal and oxidative stability, making it a suitable base oil for synthetic lubricants.[9] Its branched aliphatic chains are responsible for its liquid state at room temperature and its desirable emollient properties.

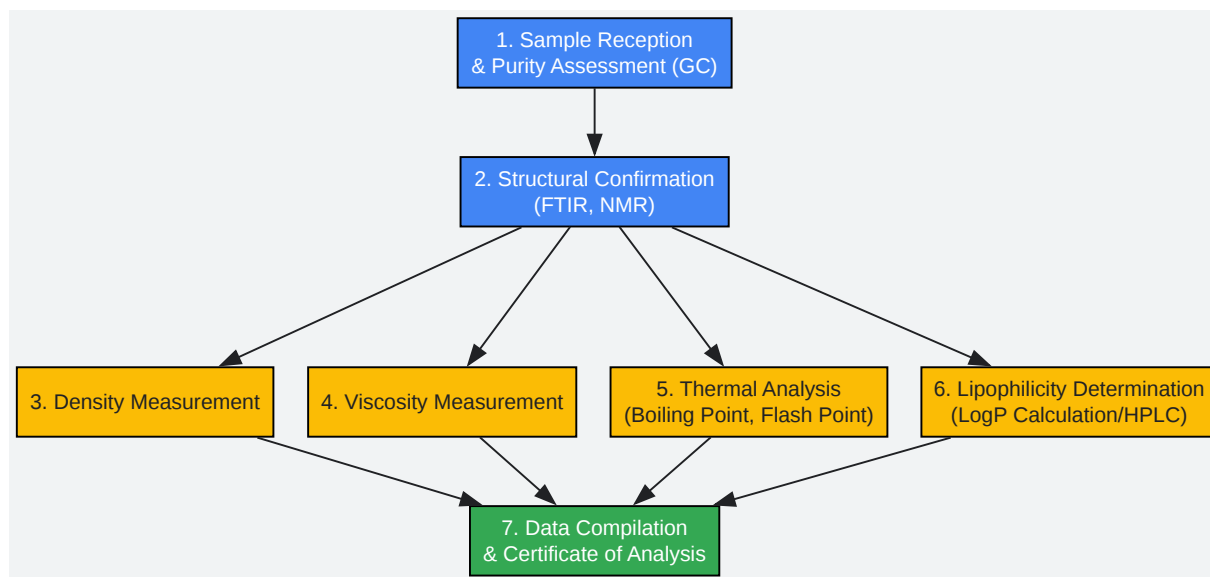


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Caption: Classification and functional applications of TMPTEH.

Experimental Protocols for Physicochemical Characterization

While specific protocols from manufacturers are proprietary, the characterization of a substance like TMPTEH follows standardized international methods. A general workflow is outlined below.



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Caption: Generalized workflow for physicochemical characterization.

Purity and Structural Analysis

- Gas Chromatography (GC): Purity is typically determined using GC coupled with a Flame Ionization Detector (FID). The sample is vaporized and passed through a capillary column. The retention time and peak area percentage are used to quantify the main component and identify any impurities, such as residual starting materials.
- Fourier-Transform Infrared Spectroscopy (FTIR): The sample is analyzed to confirm functional groups. For TMPTEH, a strong characteristic ester carbonyl (C=O) stretch is expected around 1740 cm^{-1} . The absence of a broad hydroxyl (-OH) peak (from the starting TMP) around 3300 cm^{-1} indicates a complete reaction.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used for definitive structural elucidation. The spectra provide detailed information about the chemical environment of each proton and carbon atom, confirming the ester linkages and the structure of the alkyl chains.

Physical Property Determination

- **Density:** Measured using a digital density meter or a specific gravity bottle (pycnometer) at a controlled temperature (e.g., 25°C). The method is based on Archimedes' principle or by determining the mass of a known volume.
- **Kinematic Viscosity:** Determined using a calibrated glass capillary viscometer (e.g., an Ubbelohde viscometer) in a temperature-controlled bath, following standards like ASTM D445. The time it takes for a fixed volume of the liquid to flow under gravity through the capillary is measured, and the kinematic viscosity is calculated.
- **Flash Point:** The Cleveland Open Cup (COC) method (e.g., ASTM D92) is commonly used. The sample is heated at a constant rate in an open cup, and a small flame is passed over the surface. The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily.
- **Pour Point:** This test (e.g., ASTM D97) is crucial for lubricant applications and indicates the lowest temperature at which the oil will still flow. The sample is cooled at a specified rate and examined at intervals for flow characteristics.^[10]

Lipophilicity

- **LogP (Octanol-Water Partition Coefficient):** The high XLogP3 value indicates strong lipophilicity (oil-solubility). While it can be estimated computationally, it can also be determined experimentally using methods like the shake-flask method or more commonly by reverse-phase High-Performance Liquid Chromatography (HPLC) and correlating the retention time with standards of known LogP values.

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- To cite this document: BenchChem. [Physicochemical Properties of Trimethylolpropane Triethylhexanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1602201#physicochemical-properties-of-trimethylolpropane-triethylhexanoate]

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